XY-02-082
Description
Key properties of interest include solubility, molecular stability, and catalytic synthesis efficiency, which are critical for industrial scalability and bioactivity.
Properties
CAS No. |
2080446-99-5 |
|---|---|
Molecular Formula |
C15H21ClF2N6O11P2 |
Molecular Weight |
596.76 |
IUPAC Name |
[({[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)difluoromethyl][2-(2-chloroacetamido)ethoxy]phosphinic acid |
InChI |
InChI=1S/C15H21ClF2N6O11P2/c16-3-7(25)20-1-2-33-36(29,30)15(17,18)37(31,32)34-4-6-9(26)10(27)13(35-6)24-5-21-8-11(24)22-14(19)23-12(8)28/h5-6,9-10,13,26-27H,1-4H2,(H,20,25)(H,29,30)(H,31,32)(H3,19,22,23,28)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
USGHGXUEJRLJBM-ZRFIDHNTSA-N |
SMILES |
NC1=NC(=O)C2=C(N1)N(C=N2)[C@@H]1O[C@H](COP(O)(=O)C(F)(F)P(O)(=O)OCCNC(=O)CCl)[C@@H](O)[C@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XY-02-082; XY02082; XY 02 082; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Divergences in Experimental Results
- Yield Discrepancies : The 13% lower yield of this compound compared to CAS 1761-61-1 may stem from steric hindrance or side reactions during bromination .
- Solubility Predictions : Computational models (e.g., ESOL, SILICOS-IT) for this compound show closer alignment with CAS 1761-61-1, but empirical validation is pending .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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